2-(1,3-benzodioxol-5-yl)-N-(2,5-dimethoxybenzyl)-N-(2-ethoxybenzyl)ethanamine
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Overview
Description
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,5-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE is a complex organic compound characterized by the presence of multiple aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,5-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of palladium-catalyzed amination reactions, where fused heteroaryl amines are reacted with 3-bromoindoles in the presence of catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate . The reaction conditions typically require a controlled environment with specific temperature and pressure settings to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high efficiency and consistency in the production process. The use of advanced purification techniques, such as column chromatography, is essential to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
[2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,5-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles and electrophiles: Halides, amines, and other reactive species.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for investigating enzyme mechanisms or as a ligand in receptor binding studies .
Medicine
Its structural features make it a candidate for drug design and discovery .
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and other high-performance products .
Mechanism of Action
The mechanism of action of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,5-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-1,3-benzodioxol-5-yl)ethan-1-ol
- 2-{[(2H-1,3-benzodioxol-5-yl)(hydroxy)methylidene]amino}acetic acid
- 1,3-Benzodioxole-5-carboxylic acid
Uniqueness
The uniqueness of [2-(2H-1,3-BENZODIOXOL-5-YL)ETHYL][(2,5-DIMETHOXYPHENYL)METHYL][(2-ETHOXYPHENYL)METHYL]AMINE lies in its complex structure, which combines multiple functional groups and aromatic rings.
Properties
Molecular Formula |
C27H31NO5 |
---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[(2,5-dimethoxyphenyl)methyl]-N-[(2-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C27H31NO5/c1-4-31-25-8-6-5-7-21(25)17-28(18-22-16-23(29-2)10-12-24(22)30-3)14-13-20-9-11-26-27(15-20)33-19-32-26/h5-12,15-16H,4,13-14,17-19H2,1-3H3 |
InChI Key |
KUMJMHXPCWQTMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CN(CCC2=CC3=C(C=C2)OCO3)CC4=C(C=CC(=C4)OC)OC |
Origin of Product |
United States |
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